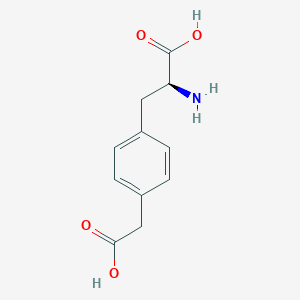
4-Carboxymethylphenylalanine
説明
4-Carboxymethylphenylalanine is a phenylalanine derivative that is phenylalanine substituted by a carboxymethyl group at position 4 . It has a molecular formula of C11H13NO4 .
Synthesis Analysis
While specific synthesis methods for 4-Carboxymethylphenylalanine were not found, related compounds have been synthesized using simple nucleophilic substitution reactions . Additionally, transcriptomic analysis has been used to understand the essential metabolic nodes in the synthesis of similar compounds .Molecular Structure Analysis
The molecular structure of 4-Carboxymethylphenylalanine consists of a phenylalanine core with a carboxymethyl group at the 4-position . The average mass is 223.225 Da and the monoisotopic mass is 223.084457 Da .科学的研究の応用
Phosphotyrosyl Mimetics in Signal Transduction Studies : 4-(Carboxymethyl)phenylalanine and its α,α-difluoro homologue have been identified as phosphotyrosyl mimetics. These compounds are useful in synthesizing inhibitors for signal transduction pathways, including SH2 domains, PTP domains, and protein-tyrosine phosphatases (Yao et al., 1999).
PEGylation and Protein Incorporation Studies : 4-Acetylphenylalanine, an analog of 4-Carboxymethylphenylalanine, has been studied for its role in PEGylation to enhance peptide solubility and stability. Its incorporation into endogenous proteins was assessed in an in vitro experiment with primary male rat hepatocytes (Maxwell et al., 2017).
Photoactive Amino Acid for Peptide-Protein Interaction Studies : The synthesis of p-(4-hydroxybenzoyl)phenylalanine, a photoactive amino acid, is used to study interactions between bioactive peptides and their receptors (Wilson et al., 1997).
Design of Peptides for Topographical Control : Isomers of α,β-dimethylphenylalanine are synthesized for the topographical design of peptides, offering insights into peptide and protein design (Kazmierski et al., 1994).
Self-Assembling Behavior in Supramolecular Chemistry : Modified phenylalanine, such as diphenylalanine, forms distinct microstructures, indicating its role in applications like energy storage, biosensing, and drug delivery (Pellach et al., 2016).
Role in Xenobiotic Biotransformation : Phenylalanine 4-monooxygenase, involved in metabolizing compounds like 4-Carboxymethylphenylalanine, plays a role in the sulfoxidation of thioether drugs, with implications in disease susceptibility (Steventon & Mitchell, 2009).
Photochemical Control of Enzyme Activity : A hydrophilic azobenzene-bearing amino acid, 4'-carboxyphenylazophenylalanine, has been synthesized for the investigation of photochemical regulation of enzyme activity (Nakayama et al., 2005).
Investigation in Opiate Receptor Probes : L-carboranylalanine, a phenylalanine analog, has been used as a structural probe for the opiate receptor, highlighting its importance in receptor-ligand interaction studies (Eberle et al., 1977).
Self-Assembling Behavior in Peptide Synthesis : The self-assembling behavior of modified aromatic amino acids like phenylalanine is crucial in peptide synthesis due to efficient aromatic-aromatic interactions (Singh et al., 2020).
Design of Noncovalent Trypsin Inhibitors : The analogs of 4-Carboxymethylphenylalanine have been used in the design of noncovalent serine protease inhibitors, providing insights into enzyme-inhibitor interactions (Nakamura et al., 1995).
将来の方向性
While specific future directions for 4-Carboxymethylphenylalanine were not found, there are general trends in the field of drug development that could apply. For example, there is a focus on developing pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials . Additionally, peptide-drug conjugates are being explored for targeted cancer therapy .
特性
IUPAC Name |
(2S)-2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c12-9(11(15)16)5-7-1-3-8(4-2-7)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHYWUVYIKCPGU-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40930751 | |
| Record name | 4-(Carboxymethyl)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40930751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Carboxymethylphenylalanine | |
CAS RN |
140233-60-9 | |
| Record name | 4-Carboxymethylphenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140233609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Carboxymethyl)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40930751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



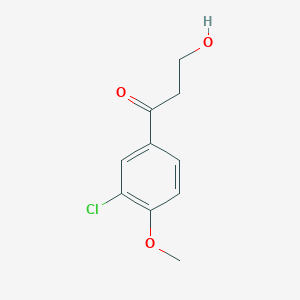

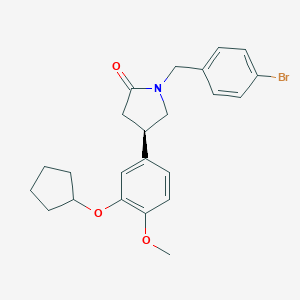
![[(4aS,5R,6S,8aR)-5-[(E)-5-(6-amino-9-methyl-7,8-dihydropurin-7-ium-7-yl)-3-methylpent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl 4-bromo-1H-pyrrole-2-carboxylate](/img/structure/B232559.png)
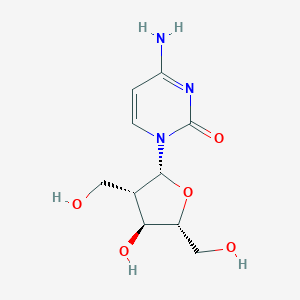


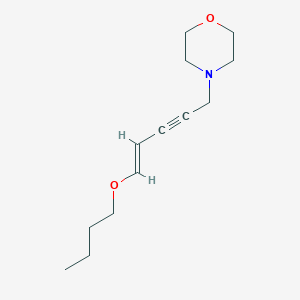

![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (8S,9S,10R,13S,14S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B232583.png)
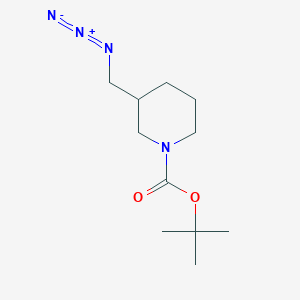
![4-(2-Bromopropanoyl)-10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.0~1,5~]decane 3,3-dioxide](/img/structure/B232607.png)

